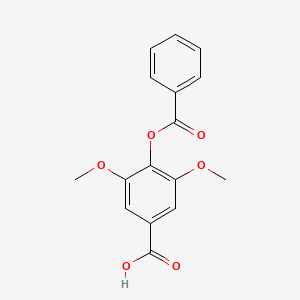
(R)-(+)-Higenamine Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(+)-Higenamine Hydrobromide is a naturally occurring compound found in several plants, including Aconitum and Nelumbo nucifera. It is known for its pharmacological properties, particularly its role as a β-adrenergic receptor agonist. This compound has been traditionally used in Chinese medicine for the treatment of heart diseases, including heart failure, arrhythmia, and cardiac ischemia/reperfusion injury .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Higenamine Hydrobromide typically involves the catalytic action of norcoclaurine synthase, which converts dopamine and 4-hydroxyphenylacetic acid into higenamine. The stereochemistry of the compound is regulated by the enzyme, resulting in the ®-isomer .
Industrial Production Methods
Industrial production of ®-(+)-Higenamine Hydrobromide often involves the extraction of the compound from natural sources, followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the purification is achieved through techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
®-(+)-Higenamine Hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
®-(+)-Higenamine Hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and oxidative stress.
Medicine: It has potential therapeutic applications in treating heart diseases, as well as anti-inflammatory and anti-apoptotic properties
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
®-(+)-Higenamine Hydrobromide exerts its effects primarily through the β-adrenergic receptor pathway. It mimics the action of catecholamines, leading to increased heart rate and improved cardiac output. The compound also activates several signaling pathways, including the PI3K/AKT cascade and the LKB1/AMPKα/Sirt1 pathway, which are involved in energy metabolism and cell survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Higenamine: Another isomer of higenamine with similar pharmacological properties.
Norcoclaurine: A precursor in the biosynthesis of higenamine.
Catecholamines: Compounds like adrenaline and noradrenaline that share similar β-adrenergic receptor agonist activity
Uniqueness
®-(+)-Higenamine Hydrobromide is unique due to its specific stereochemistry, which influences its interaction with biological targets. This stereochemistry is crucial for its effectiveness as a β-adrenergic receptor agonist, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
106032-52-4 |
|---|---|
Formule moléculaire |
C₁₆H₁₇NO₃·HBr |
Poids moléculaire |
271.318091 |
Synonymes |
Hydrobromide (1:1) 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-[(4-Hydroxyphenyl)methyl]-_x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



